2-(hydroxymethyl)-N-methylbenzamide
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Overview
Description
2-(hydroxymethyl)-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the benzene ring and a methyl group attached to the nitrogen atom of the amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-N-methylbenzamide can be achieved through several methods. One common approach involves the reaction of N-methylbenzamide with formaldehyde in the presence of a base to introduce the hydroxymethyl group. The reaction typically proceeds under mild conditions, with the base catalyzing the addition of the hydroxymethyl group to the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents is carefully controlled to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(hydroxymethyl)-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is 2-(carboxymethyl)-N-methylbenzamide.
Reduction: The major product is 2-(hydroxymethyl)-N-methylbenzylamine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted benzamides.
Scientific Research Applications
2-(hydroxymethyl)-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with amino acid residues in proteins, facilitating binding to enzymes or receptors. The amide group can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s affinity for its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(hydroxymethyl)benzamide: Lacks the methyl group on the nitrogen atom.
N-methylbenzamide: Lacks the hydroxymethyl group.
2-(hydroxymethyl)-N-ethylbenzamide: Contains an ethyl group instead of a methyl group on the nitrogen atom.
Uniqueness
2-(hydroxymethyl)-N-methylbenzamide is unique due to the presence of both the hydroxymethyl and N-methyl groups, which confer distinct chemical and biological properties. The hydroxymethyl group enhances its solubility and reactivity, while the N-methyl group influences its binding affinity and selectivity for molecular targets.
Properties
IUPAC Name |
2-(hydroxymethyl)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-9(12)8-5-3-2-4-7(8)6-11/h2-5,11H,6H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJCVRGMNCURHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39976-03-9 |
Source
|
Record name | 2-(HYDROXYMETHYL)-N-METHYLBENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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